molecular formula C10H17N B14668951 6-Cyclopentyl-2,3,4,5-tetrahydropyridine CAS No. 51616-98-9

6-Cyclopentyl-2,3,4,5-tetrahydropyridine

Cat. No.: B14668951
CAS No.: 51616-98-9
M. Wt: 151.25 g/mol
InChI Key: ISCWFCHEACSCPB-UHFFFAOYSA-N
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Description

6-Cyclopentyl-2,3,4,5-tetrahydropyridine (6-CP-THP) is a nitrogen-containing heterocyclic compound characterized by a partially saturated pyridine ring substituted with a cyclopentyl group at the 6-position.

Properties

CAS No.

51616-98-9

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

6-cyclopentyl-2,3,4,5-tetrahydropyridine

InChI

InChI=1S/C10H17N/c1-2-6-9(5-1)10-7-3-4-8-11-10/h9H,1-8H2

InChI Key

ISCWFCHEACSCPB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopentyl-2,3,4,5-tetrahydropyridine can be achieved through several methods. One common approach involves the partial reduction of pyridinium salts. For instance, the treatment of N-methylpyridinium with borohydride reagents yields 1-methyl-1,2,3,6-tetrahydropyridine . Another method includes the use of ring-closing olefin metathesis to establish the tetrahydropyridine ring system .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopentyl-2,3,4,5-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include pyridine derivatives, piperidine derivatives, and various substituted tetrahydropyridines .

Scientific Research Applications

Comparison with Similar Compounds

Alkyl-Substituted Tetrahydropyridines

Compounds with linear or branched alkyl chains at the 6-position have been extensively studied for their antifungal properties. For example:

  • 6-Hexadecyl-THP (5e) and 6-heptadecyl-THP (5f) demonstrated potent antifungal activity against opportunistic pathogens, with IC₅₀ values <10 µg/mL .
  • Shorter alkyl chains (C12–C14) exhibited reduced activity, highlighting the importance of chain length in membrane disruption or target binding .

Comparison with 6-CP-THP: The cyclopentyl group in 6-CP-THP introduces a rigid aliphatic ring, which may enhance metabolic stability compared to linear alkyl chains. However, the reduced hydrophobicity of cyclopentyl (vs.

Table 1: Antifungal Activity of Alkyl-Substituted THPs

Compound Alkyl Chain Length Antifungal Activity (IC₅₀, µg/mL)
6-Dodecyl-THP (5a) C12 >50
6-Hexadecyl-THP (5e) C16 8.2
6-Heptadecyl-THP (5f) C17 6.5
Aromatic and Cycloalkyl-Substituted THPs
  • 6-Cyclohexyl-THP : A close analog of 6-CP-THP, this compound serves as a substrate for 2-methyl-1-pyrroline reductase, yielding (-)-2-cyclohexylpiperidine. The enzyme exhibits higher specificity for cyclohexyl over benzyl substituents, suggesting steric and electronic preferences .

Key Differences :

  • Cyclopentyl vs.
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., phenyl, 4-chlorophenyl) enhance π-π stacking interactions in drug-receptor binding, whereas cyclopentyl’s aliphatic nature favors hydrophobic interactions .
Acetylated and Functionalized THPs
  • 6-Acetyl-THP: This flavor compound contributes to the aroma of baked goods (e.g., popcorn, bread) with an odor threshold <0.06 ng/L. It exists in tautomeric equilibrium with 6-acetyl-1,2,3,4-THP, a phenomenon absent in 6-CP-THP .
  • 6-Methoxy-THP : Substitution with methoxy groups increases polarity and solubility, contrasting with the lipophilic cyclopentyl group .

Functional Implications :

  • Biological Activity : Acetyl and methoxy groups expand applications into flavor chemistry and enzymology, whereas cyclopentyl may favor pharmacological uses due to stability .
  • Synthetic Routes : 6-CP-THP likely follows Grignard or transition-metal-catalyzed pathways similar to cyclohexyl-THP, though cyclopentyl’s smaller ring may require optimized reaction conditions .
Enzymatic Substrates and Derivatives

6-CP-THP is hypothesized to act as a substrate for reductases (e.g., EC 1.5.1.48), analogous to 6-cyclohexyl-THP, which is reduced to (-)-2-cyclohexylpiperidine .

Table 2: Substrate Specificity of 2-Methyl-1-Pyrroline Reductase

Substrate Product Relative Activity (%)
6-Cyclohexyl-THP 2-Cyclohexylpiperidine 100
6-Benzyl-THP 2-Benzylpiperidine 75
6-Methyl-THP 2-Methylpiperidine 60

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